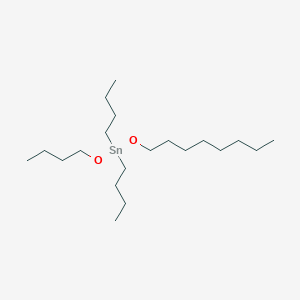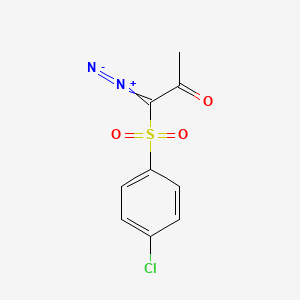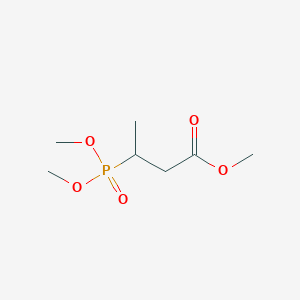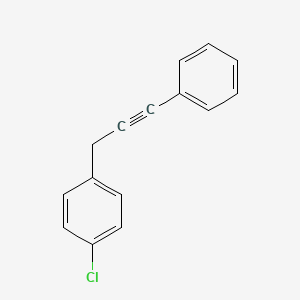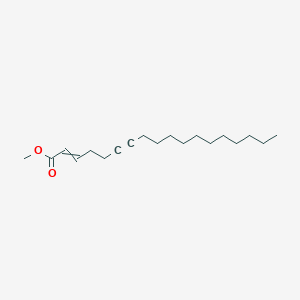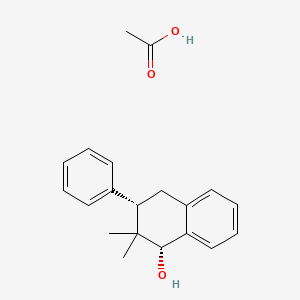
acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol is a complex organic compound with a unique structure that combines acetic acid with a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol typically involves multiple steps, including the formation of the naphthalene core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Functionalization: Introduction of the acetic acid and other functional groups through reactions such as Friedel-Crafts acylation, reduction, and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-Benazepril Hydrochloride: A compound with a similar naphthalene core structure.
Camphoric Acid: Another compound with a related structural motif.
Uniqueness
Acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62082-86-4 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
acetic acid;(1R,3S)-2,2-dimethyl-3-phenyl-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C18H20O.C2H4O2/c1-18(2)16(13-8-4-3-5-9-13)12-14-10-6-7-11-15(14)17(18)19;1-2(3)4/h3-11,16-17,19H,12H2,1-2H3;1H3,(H,3,4)/t16-,17-;/m0./s1 |
InChI Key |
SZLYCYSOAGNOQH-QJHJCNPRSA-N |
Isomeric SMILES |
CC(=O)O.CC1([C@@H](CC2=CC=CC=C2[C@@H]1O)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=O)O.CC1(C(CC2=CC=CC=C2C1O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14555478.png)
![(E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene](/img/structure/B14555484.png)
![7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14555487.png)
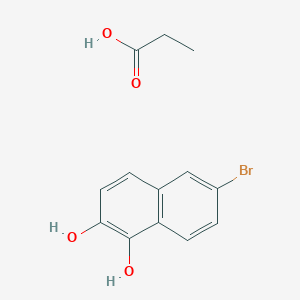
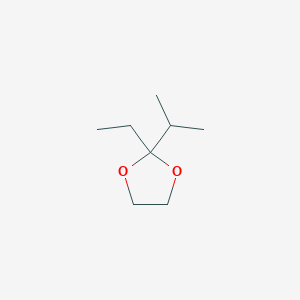
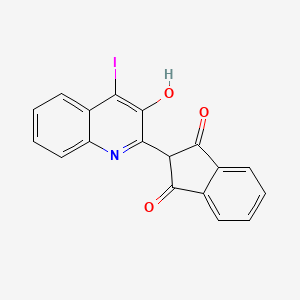
![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinolin-6-ol](/img/structure/B14555513.png)
